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Compound of Interest

Compound Name: CP-319340(free base)

Cat. No.: B12297724 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of CP-319340 analogs, focusing on their performance in reactivating the

tumor suppressor protein p53. The information is supported by experimental data to aid in the

selection and development of potent anticancer agents.

CP-319340 and its analogs are a class of small molecules designed to restore the normal

function of mutated p53, a protein critical for preventing cancer formation. Mutations in the p53

gene are found in over half of all human cancers, making the reactivation of its tumor-

suppressive functions a highly sought-after therapeutic strategy. This guide delves into the

structure-activity relationships (SAR) of these compounds, presenting a comparative analysis

of their biological effects.

Performance Comparison of CP-319340 and
Analogs
While comprehensive comparative studies on a wide range of CP-319340 analogs are limited

in publicly available literature, research on the closely related analog, CP-31398, and other

styrylquinazoline derivatives provides valuable insights into their anticancer potential.

One significant study synthesized and evaluated a series of 48 analogs of CP-31398. Among

these, the compound (E)-2-(4-nitrostyryl)-4-(3-dimethylaminopropyl)-aminoquinazoline (10ah)

emerged as a particularly potent derivative.[1]
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Compound
Target Cancer Cell
Line (p53 status)

IC50 (μM) Key Findings

CP-31398
MGC-803 (mutant

p53)
> 10 µM

Modulates mutant

p53.

Analog 10ah
MGC-803 (mutant

p53)
1.73 µM

Significantly more

potent than CP-

31398.[1]

Key Observations:

Analog 10ah demonstrated significantly greater potency in inhibiting the proliferation of

MGC-803 gastric cancer cells, which harbor a mutant p53, compared to the parent

compound CP-31398.[1]

Mechanistic studies revealed that while both compounds target p53, their downstream

effects differ. Analog 10ah was found to intercalate into DNA, causing double-strand breaks

and subsequently leading to cell cycle arrest and apoptosis.[1]

In vivo studies using a xenograft tumor model of MGC-803 cells showed that 10ah effectively

inhibited tumor growth.[1]

Another related styrylquinazoline, STIMA-1 (2-vinylquinazolin-4-(3H)-one), has been reported

to be more potent than CP-31398 in suppressing the growth of tumor cells containing mutant

p53.

It is important to note that some structurally similar compounds, such as styrylquinolines, have

been shown to exert their anticancer effects through a p53-independent mechanism,

suggesting that the styrylquinazoline scaffold is crucial for the p53-reactivating activity.[2][3]

Signaling Pathways and Experimental Workflows
The primary mechanism of action for CP-319340 and its effective analogs is the reactivation of

mutant p53, leading to the induction of downstream pathways that control cell cycle arrest and

apoptosis.
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Fig. 1: p53 Reactivation Pathway by CP-319340 Analogs

The experimental workflow for evaluating these compounds typically involves a series of in vitro

and in vivo assays.
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Fig. 2: Experimental Workflow for Analog Evaluation

Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of CP-319340 analogs.

Below are summaries of key experimental protocols.

Synthesis of Styrylquinazoline Analogs
A general method for synthesizing styrylquinolines, which can be adapted for

styrylquinazolines, involves the condensation of a substituted quinaldine (or 2-

methylquinazoline) with an appropriate aldehyde in acetic anhydride under reflux conditions.[4]

For hydroxylated analogs, subsequent deacetylation can be achieved using a mixture of

pyridine and water or potassium carbonate in methanol.[4]

Cell Viability Assay (MTS Assay)
Seed cancer cells in 96-well plates and allow them to adhere for 24 hours.[4]

Treat the cells with varying concentrations of the test compounds for 72 hours.[4]
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Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well and incubate for

1-4 hours at 37°C.[4]

Measure the absorbance at 490 nm using a microplate reader to determine cell viability.

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth

by 50%.[4]

Caspase-3/7 Activity Assay (Apoptosis)
Seed cells in 96-well plates and treat with the test compounds at their respective IC50

concentrations for 48 hours.[4]

Use a luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay) according to the

manufacturer's instructions.[4]

Measure luminescence to quantify caspase-3 and -7 activity, which is indicative of apoptosis

induction.[4]

Western Blot Analysis
Treat cells with the compounds for a specified time.

Lyse the cells and quantify the protein concentration.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Probe the membrane with primary antibodies against p53, p21, Bax, and other proteins of

interest, followed by incubation with a secondary antibody.

Visualize the protein bands using an appropriate detection system to assess changes in

protein expression levels.

In Vivo Xenograft Studies
Inject cancer cells subcutaneously into immunocompromised mice.

Once tumors are established, administer the test compounds (e.g., via intraperitoneal

injection) at specified doses and schedules.
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Monitor tumor volume and body weight of the mice regularly.

At the end of the study, excise the tumors and analyze them for biomarkers of p53 activation

and apoptosis.[1]

This guide provides a framework for the comparative evaluation of CP-319340 analogs. Further

research focusing on the systematic synthesis and testing of a broader range of these

compounds is necessary to fully elucidate their structure-activity relationships and to identify

lead candidates for clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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